molecular formula C13H11ClFNS B8232174 2-Chloro-2'-fluoro-4'-(methylthio)biphenyl-4-amine

2-Chloro-2'-fluoro-4'-(methylthio)biphenyl-4-amine

Cat. No.: B8232174
M. Wt: 267.75 g/mol
InChI Key: FFEDEBOZOIKCOI-UHFFFAOYSA-N
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Description

2-Chloro-2’-fluoro-4’-(methylthio)biphenyl-4-amine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a chloro group, a fluoro group, and a methylthio group attached to a biphenyl structure with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2’-fluoro-4’-(methylthio)biphenyl-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of palladium catalysts and boronic acid derivatives, which facilitate the coupling reactions necessary to form the biphenyl structure .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’-fluoro-4’-(methylthio)biphenyl-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-Chloro-2’-fluoro-4’-(methylthio)biphenyl-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-2’-fluoro-4’-(methylthio)biphenyl-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-chloro-4-(2-fluoro-4-methylsulfanylphenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNS/c1-17-9-3-5-11(13(15)7-9)10-4-2-8(16)6-12(10)14/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEDEBOZOIKCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C2=C(C=C(C=C2)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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